3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol
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Overview
Description
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a chemical compound with the molecular formula C9H10F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:
3-Fluoropropanal+Ammonia→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol: Similar structure but with different positioning of the trifluoromethyl group.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
Uniqueness
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is unique due to its combination of an amino group, a trifluoromethyl group, and a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2 |
InChI Key |
GFSZBXASMXIZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |
Origin of Product |
United States |
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